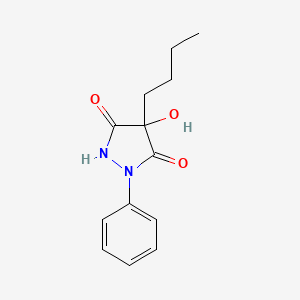
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione is a chemical compound with the molecular formula C13H16N2O3 It belongs to the class of pyrazolidinediones and is characterized by its hydroxyl and butyl groups attached to the pyrazolidinedione ring
Méthodes De Préparation
The synthesis of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione typically involves the reaction of mofebutazone with a hydroxylating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the hydroxylation occurs at the desired position on the molecule . Industrial production methods may involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, potentially forming mofebutazone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:
Mofebutazone: The parent compound, which lacks the hydroxyl group.
Phenylbutazone: Another pyrazolidinedione with similar anti-inflammatory properties.
Oxyphenbutazone: A hydroxylated derivative of phenylbutazone with enhanced anti-inflammatory activity.
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
55228-09-6 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-butyl-4-hydroxy-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-9-13(18)11(16)14-15(12(13)17)10-7-5-4-6-8-10/h4-8,18H,2-3,9H2,1H3,(H,14,16) |
Clé InChI |
TUDYIVSCCYEZPE-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O |
SMILES canonique |
CCCCC1(C(=O)NN(C1=O)C2=CC=CC=C2)O |
Synonymes |
4-hydroxymofebutazone 4-OH-MPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















